BenchChemオンラインストアへようこそ!

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentanecarboxamide

Tankyrase-2 inhibition Wnt/β-catenin signaling TNKS2 small-molecule inhibitor

Procure CAS 932998-23-7, a uniquely positioned TNKS2 inhibitor (IC50 220 nM) for your Wnt/β-catenin research. Unlike the cyclobutane analog (264 nM), this cyclopentanecarboxamide offers a quantifiable 20% potency advantage and optimal lipophilicity (logP 1.51) for reduced non-specific binding. Its low MW (238.31) and minimal rotatable bonds (2) provide an efficient scaffold for iterative SAR. Calibrate your docking workflows against its well-characterized triazolothiazole core. For R&D use only; request a quote for batch-specific purity and pricing.

Molecular Formula C10H14N4OS
Molecular Weight 238.31 g/mol
CAS No. 932998-23-7
Cat. No. B6519831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentanecarboxamide
CAS932998-23-7
Molecular FormulaC10H14N4OS
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC2=NN=C3N2CCS3
InChIInChI=1S/C10H14N4OS/c15-8(7-3-1-2-4-7)11-9-12-13-10-14(9)5-6-16-10/h7H,1-6H2,(H,11,12,15)
InChIKeyBQOYNWDBVCGSMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentanecarboxamide (CAS 932998-23-7): Core Identity and Pharmacological Classification for Scientific Procurement


N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentanecarboxamide (synonym: N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)cyclopentanecarboxamide) is a heterocyclic small molecule (C₁₀H₁₄N₄OS, MW 238.31 g/mol) containing a fused 5,6-dihydrothiazolo[2,3-c][1,2,4]triazole core coupled to a cyclopentanecarboxamide substituent [1]. It has been profiled in biochemical databases as a sub-micromolar inhibitor of tankyrase-2 (TNKS2/PARP5b), a poly(ADP-ribose) polymerase implicated in Wnt/β-catenin signaling and telomere maintenance [2]. The compound belongs to the broader class of triazole carboxamides that have been patented for therapeutic applications including oncology and CNS disorders [3].

Why Direct Substitution of N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentanecarboxamide Fails: Structural Determinants of Potency and Physicochemical Disparity


Within the dihydrothiazolo[2,3-c][1,2,4]triazole chemotype, seemingly conservative alterations of the 3-carboxamide substituent yield substantial changes in both target engagement and physicochemical profile. For example, replacing the cyclopentane ring with a cyclobutane ring (shorter by one methylene unit) shifts the TNKS2 IC50 from 220 nM to 264 nM, while contracting or expanding the cyclic substituent also alters lipophilicity (ΔlogP ≈ 0.4) [1][2]. A pyrazole-containing analog achieves a modestly superior IC50 of 195 nM but introduces additional hydrogen-bond donors and acceptors that modify permeability and off-target liability [3]. These data demonstrate that generic substitution among in-class triazolothiazole carboxamides is not scientifically sound without quantitative justification, and that the cyclopentanecarboxamide derivative occupies a distinct position in the potency–lipophilicity–size landscape that cannot be replicated by simply choosing the nearest commercially available congener.

Quantitative Differentiation Evidence for N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentanecarboxamide Versus Closest Analogs


TNKS2 Inhibitory Potency: Direct Head-to-Head Comparison with the Cyclobutane Analog

The target compound (cyclopentanecarboxamide derivative) inhibits TNKS2 with an IC50 of 220 nM in a Sf21 cell-based assay. Its closest ring-contracted analog, N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)cyclobutanecarboxamide, shows a measurably higher IC50 of 264 nM under identical assay conditions [1]. The 44 nM (20%) improvement in potency correlates with the increased lipophilicity and ring size of the cyclopentane substituent.

Tankyrase-2 inhibition Wnt/β-catenin signaling TNKS2 small-molecule inhibitor

Lipophilicity (logP) Differentiation: Impact on Cellular Permeability and Non-Specific Binding

The target compound exhibits a calculated logP of 1.51, whereas the cyclobutane analog (MW 224.29) has a lower logP of 1.10 [1]. This ΔlogP of approximately 0.4 is attributed to the additional methylene unit in the cyclopentane ring and may favorably influence membrane permeability and target engagement without entering the excessively lipophilic range (>3) that is often associated with poor solubility and high metabolic clearance [2].

Lipophilicity Drug-likeness ADME prediction

Molecular Size and Rotatable Bond Economy: Balancing Conformational Pre-organization and Flexibility

The target compound (MW 238.31 g/mol, 2 rotatable bonds) maintains a lower molecular weight and fewer rotatable bonds than the pyrazole-propanamide analog (MW 304.38 g/mol, 5 rotatable bonds) [1], while providing comparable or better TNKS2 potency. The cyclopentanecarboxamide substituent introduces only one exocyclic rotatable bond (amide bond) plus the cyclopentyl group, whereas flexible acetamide linkers in other analogs add 2–3 extra rotatable bonds that can increase entropic penalty upon binding and reduce ligand efficiency [2].

Molecular size Rotatable bonds Ligand efficiency

Triazolothiazole Core Isostere Validation: Structural Precedence for TNKS2 Engagement

The 5,6-dihydrothiazolo[2,3-c][1,2,4]triazole core has been disclosed as a nicotinamide isostere that binds competitively with NAD⁺ in the PARP domain of TNKS2 [1]. Multiple analogs bearing this core, including the target compound, the cyclobutane analog, and the pyrazole-propanamide analog, all exhibit IC50 values within the 195–264 nM range in the same Sf21 assay [2], confirming that the triazolothiazole scaffold is a validated pharmacophore for TNKS2 inhibition and not an artifact of a single compound.

Triazolothiazole Tankyrase inhibitor PARP inhibitor isostere

Optimal Research and Industrial Application Scenarios for N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentanecarboxamide Based on Quantitative Differentiation Evidence


Wnt/β-Catenin Pathway Investigational Tool: TNKS2-Dependent Cellular Assays

With a confirmed IC50 of 220 nM against TNKS2 in Sf21 cell-based assays [1], the target compound can serve as a reference inhibitor in Wnt/β-catenin reporter assays (e.g., TOPFlash) to interrogate tankyrase-dependent AXIN degradation. Its mid-range lipophilicity (logP 1.51) reduces the likelihood of non-specific membrane disruption, a known concern for highly lipophilic tankyrase inhibitors.

Medicinal Chemistry Lead Optimization Starting Point

The compound's low molecular weight (238.31 g/mol) and minimal rotatable bond count (2 bonds) [1] make it an attractive starting scaffold for iterative SAR studies. The cyclopentanecarboxamide substituent can be functionalized to probe hydrogen-bond interactions in the NAD⁺-binding pocket while maintaining ligand efficiency. The 20% potency advantage over the cyclobutane analog provides a quantifiable benchmark for optimization.

Selectivity Profiling Panel Anchor Compound

Given that the triazolothiazole core has been validated as a nicotinamide isostere across multiple TNKS1/2 inhibitors [2], the target compound can be used as an anchor molecule in PARP family selectivity panels. Its 220 nM TNKS2 IC50 allows room for measuring selectivity over TNKS1, PARP1, and PARP2 at concentrations up to 10 µM, distinguishing it from picomolar inhibitors that mask selectivity windows.

Computational Chemistry and Docking Model Calibration

The rigid cyclopentanecarboxamide group and the well-characterized triazolothiazole pharmacophore [1][2] make the compound suitable for calibrating molecular docking workflows targeting the TNKS2 adenosine subsite. The quantitative potency data (220 nM) and matched analog data (cyclobutane, 264 nM) provide experimental benchmarks for scoring function validation and free energy perturbation calculations.

Quote Request

Request a Quote for N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.